molecular formula C11H17N3O5S B1419972 4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid CAS No. 1094740-40-5

4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid

Cat. No. B1419972
M. Wt: 303.34 g/mol
InChI Key: HLMTZNCQEDXPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid, also known as MS-275 or entinostat, is a synthetic benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor. It has been studied for its potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Synthesis Techniques

  • 4-(methylamino)butanoic acid, a related compound, was synthesized using N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide. This method achieved a yield of 72.89% for intermediate salts and 82.68% for the target product (Peng, 2010).

Antifungal Properties

  • Bromopyrrole alkaloids, structurally similar to the compound , isolated from the South China Sea sponge Agelas sp., demonstrated effective antifungal activity against Candida albicans (Zhu et al., 2016).

Practical Applications in Drug Synthesis

  • A method for synthesizing an orally active CCR5 antagonist involved the use of 4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid, a compound related to the one (Ikemoto et al., 2005).

Role in Polyamide Synthesis

  • Pyrrole alkaloids, including 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, were isolated from Leccinum extremiorientale and identified as useful in the synthesis of polyamides (Yang et al., 2015).

Fluorescence Binding Studies

  • Synthesis of p-hydroxycinnamic acid derivatives and their interactions with bovine serum albumin were investigated, providing insights into potential biological interactions of similar compounds (Meng et al., 2012).

Synthesis and Biological Activity

  • Methyl aroylpyruvates reacted with sulfadimidine resulted in compounds with analgesic and anti-inflammatory activities. This highlights the potential therapeutic applications of related compounds (Gein et al., 2018).

properties

IUPAC Name

4-[methyl-(1-methyl-4-sulfamoylpyrrole-2-carbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-13(5-3-4-10(15)16)11(17)9-6-8(7-14(9)2)20(12,18)19/h6-7H,3-5H2,1-2H3,(H,15,16)(H2,12,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMTZNCQEDXPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N(C)CCCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 2
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 3
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 4
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 5
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 6
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid

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